Somatuline Autogel is derived from the natural peptide somatostatin, which regulates various endocrine functions and inhibits the secretion of several hormones. The development of lanreotide as a pharmaceutical agent was driven by the need for effective treatments for conditions characterized by excessive hormone production, such as acromegaly and certain types of tumors.
Somatuline Autogel is classified as a synthetic peptide and falls under the category of antineoplastic agents. It is also categorized as a somatostatin analog, which mimics the action of somatostatin in inhibiting growth hormone and other hormones.
The synthesis of lanreotide involves solid-phase peptide synthesis techniques. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to an insoluble resin. The process typically includes:
The final product undergoes purification through high-performance liquid chromatography to ensure high purity and yield.
Lanreotide is synthesized using a series of steps that require precise control over reaction conditions to avoid side reactions and ensure proper folding. The final product is formulated into an aqueous gel for subcutaneous injection, which allows for sustained release into the bloodstream.
The molecular formula of lanreotide is . Its structure consists of a cyclic hexapeptide with specific stereochemistry that contributes to its biological activity. The cyclic nature enhances its stability against enzymatic degradation.
Lanreotide primarily acts through binding to somatostatin receptors (SSTRs), particularly SSTR2 and SSTR5, leading to inhibition of growth hormone secretion. The chemical reactions involved include:
The binding affinity and efficacy are influenced by the structural conformation of lanreotide, which is maintained through its cyclic structure and disulfide bonds.
Lanreotide exerts its pharmacological effects by mimicking somatostatin's action in inhibiting hormone secretion. Upon administration, it binds to specific somatostatin receptors on pituitary and neuroendocrine cells, leading to:
Clinical studies have shown that Somatuline Autogel maintains effective serum concentrations over extended periods, with an elimination half-life ranging from 28 to 36 days after subcutaneous administration .
Relevant analyses have shown that variations in formulation components can affect the stability and release profile of lanreotide .
Somatuline Autogel has significant clinical applications:
Somatuline Autogel represents a critical advancement in peptide therapeutics, providing effective management options for patients with specific hormonal disorders and tumors while ensuring patient compliance through its extended-release formulation.
CAS No.: 7621-14-9
CAS No.: 8031-14-9
CAS No.: 9003-39-8
CAS No.:
CAS No.: 21687-36-5
CAS No.: 12640-81-2